8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione is a useful research compound. Its molecular formula is C23H31FN6O2 and its molecular weight is 442.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound acts as an inhibitor of ENTs . It has been demonstrated that this compound is more selective to ENT2 than to ENT1 . The compound inhibits the uptake of uridine and adenosine through both ENT1 and ENT2 in a concentration-dependent manner .
Biochemical Pathways
The compound affects the biochemical pathways involving the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . By inhibiting ENTs, the compound can regulate extracellular adenosine levels in the vicinity of its receptors and hence influence adenosine-related functions .
Pharmacokinetics
The compound inhibits ENTs in an irreversible and non-competitive manner . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km) .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of uridine uptake in ENT1 and ENT2 . This could potentially lead to changes in nucleotide synthesis and regulation of adenosine function .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors.
Biochemische Analyse
Biochemical Properties
The compound 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione has been found to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is a novel inhibitor of ENTs, more selective to ENT2 than to ENT1 .
Cellular Effects
In cellular models, this compound has shown to inhibit the uptake of uridine in cells expressing ENT1 and ENT2 . This inhibition could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to ENTs, leading to a reduction in the maximum rate (Vmax) of uridine uptake without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Temporal Effects in Laboratory Settings
It has been observed that the inhibitory effect of this compound on ENTs could not be washed out, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with ENTs, it may influence the transport and metabolism of nucleosides .
Transport and Distribution
This compound likely interacts with ENTs for its transport within cells
Subcellular Localization
Given its interaction with ENTs, it may be localized to the cell membrane where these transporters are typically found .
Biologische Aktivität
The compound 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione is a complex organic molecule belonging to the purine family. Its structure incorporates a piperazine moiety and a fluorophenyl group, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H29FN6O2 with a molecular weight of 476.5 g/mol. The compound's structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C26H29FN6O2 |
Molecular Weight | 476.5 g/mol |
IUPAC Name | This compound |
InChI Key | GNLYRLOLFKRFMR-UHFFFAOYSA-N |
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Research indicates that this compound acts as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV) , an enzyme crucial in glucose metabolism. Inhibition of DPP-IV can enhance incretin hormone levels, which play a significant role in regulating blood sugar levels. This property positions the compound as a potential candidate for diabetes treatment.
In Vitro Studies : Various in vitro studies have demonstrated that the compound exhibits anti-diabetic effects by effectively inhibiting DPP-IV activity. For instance, one study reported an IC50 value indicating substantial inhibition at low concentrations, suggesting its efficacy as a therapeutic agent for managing type 2 diabetes.
Antimicrobial and Antiproliferative Effects
In addition to its anti-diabetic properties, preliminary studies have suggested that the compound may possess antimicrobial and antiproliferative activities . These effects are attributed to its ability to interact with specific molecular targets involved in cell proliferation and microbial growth.
The mechanism underlying the biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound binds to the active site of DPP-IV, preventing substrate access and subsequent enzyme activity.
- Receptor Modulation : It may also modulate various receptors involved in glucose homeostasis and cellular signaling pathways.
Molecular docking studies have revealed that the binding affinity of this compound for DPP-IV is comparable to existing DPP-IV inhibitors used in clinical settings.
Clinical Relevance
A clinical study involving diabetic patients treated with DPP-IV inhibitors showed significant improvements in glycemic control when combined with lifestyle interventions. The inclusion of compounds like this compound could enhance therapeutic outcomes by providing additional mechanisms for blood sugar regulation.
Comparative Studies
Comparative studies with other known DPP-IV inhibitors (like sitagliptin and saxagliptin) indicate that this compound may offer similar or improved efficacy with potentially fewer side effects due to its unique structural features .
Eigenschaften
IUPAC Name |
8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN6O2/c1-16(2)9-10-30-19(25-21-20(30)22(31)27(4)23(32)26(21)3)15-28-11-13-29(14-12-28)18-8-6-5-7-17(18)24/h5-8,16H,9-15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWVAJMLJTVXMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.